

Inonophenol C: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inonophenol C*

Cat. No.: B12421483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inonophenol C is a recently identified hispolon congener isolated from the cultivated edible mushroom *Inonotus hispidus*. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activities of **Inonophenol C**. All quantitative data from the primary literature is presented in structured tables. Detailed experimental protocols for its isolation and biological evaluation are also provided. Furthermore, a diagram of the putative signaling pathway affected by **Inonophenol C** is included to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

Inonophenol C is a phenolic compound belonging to the hispolon class of natural products. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Spectroscopic Data for **Inonophenol C**

Data Type	Value
HRESIMS	m/z [M + H] ⁺ (calculated for C ₁₃ H ₁₃ O ₅ , 249.0757; found, 249.0759)
¹ H NMR	See Table 2
¹³ C NMR	See Table 3

Table 2: ¹H NMR Spectroscopic Data for **Inonophenol C** (400 MHz, DMSO-d₆)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	6.80	d	2.0
5	6.66	d	2.0
7	6.03	s	
8	3.98	s	
1'	7.33	d	8.4
2'	6.80	d	8.4
4'-OH	9.57	s	
5'-OH	9.17	s	
6'-OH	9.17	s	

Table 3: ¹³C NMR Spectroscopic Data for **Inonophenol C** (100 MHz, DMSO-d₆)

Position	δ C (ppm)
1	145.8
2	116.1
3	158.5
4	107.7
5	116.1
6	158.5
7	94.5
8	55.7
9	192.1
1'	129.5
2'	115.5
3'	145.8
4'	145.8
5'	115.5
6'	129.5

Biological Activities

Inonophenol C has been evaluated for its neurotrophic, anti-inflammatory, and antioxidant activities.

Table 4: Biological Activity of **Inonophenol C**

Activity	Assay	Results
Neurotrophic Activity	PC-12 cell neurite outgrowth	Active at 10 μ M
Anti-inflammatory Activity	LPS-induced NO production in BV-2 microglial cells	Inhibition of NO production
Antioxidant Activity	DPPH radical scavenging assay	IC_{50} : $15.75 \pm 1.12 \mu$ M

Experimental Protocols

Isolation of Inonophenol C

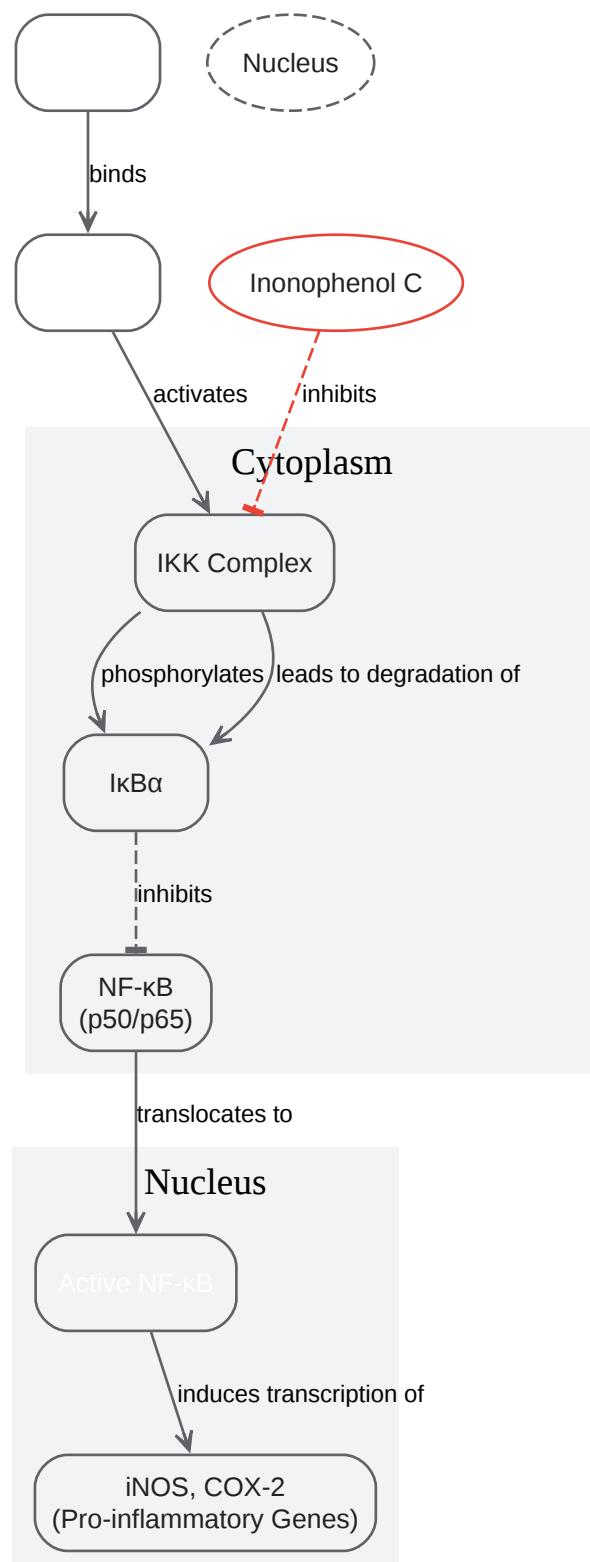
The fruiting bodies of *Inonotus hispidus* were collected, dried, and powdered. The powder was then extracted with 95% ethanol. The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Inonophenol C**.

Neurotrophic Activity Assay

PC-12 cells were seeded in 24-well plates and cultured for 24 hours. The cells were then treated with various concentrations of **Inonophenol C** for 72 hours. The percentage of neurite-bearing cells (cells with neurites longer than the diameter of the cell body) was determined by counting at least 100 cells per well under a microscope.

Anti-inflammatory Activity Assay

BV-2 microglial cells were seeded in 96-well plates and pre-treated with different concentrations of **Inonophenol C** for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours. The production of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent.


Antioxidant Activity Assay (DPPH Radical Scavenging)

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was mixed with various concentrations of **Inonophenol C**. The mixture was incubated in the dark at room temperature

for 30 minutes. The absorbance was then measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated, and the IC₅₀ value was determined.

Signaling Pathway

The anti-inflammatory activity of phenolic derivatives from *Inonotus hispidus*, including **Inonophenol C**, is reported to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Putative inhibition of the NF-κB signaling pathway by **Inonophenol C**.

Conclusion

Inonophenol C is a promising natural product with demonstrated neurotrophic, anti-inflammatory, and antioxidant properties. The detailed chemical and biological data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific molecular targets and *in vivo* efficacy of **Inonophenol C** is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [**Inonophenol C: A Technical Guide to its Chemical Structure and Biological Activity**]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12421483#chemical-structure-of-inonophenol-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com